2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine is a chemical compound that features a cyclopropyl group, an iodine atom, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane.
Attachment of the Ethylamine Group: The ethylamine group can be attached through nucleophilic substitution reactions, often using ethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of deiodinated or reduced imidazole derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Deiodinated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of imidazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and iodine groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclopropyl-4-chloro-imidazol-1-yl)-ethylamine: Similar structure but with a chlorine atom instead of iodine.
2-(2-Cyclopropyl-4-bromo-imidazol-1-yl)-ethylamine: Similar structure but with a bromine atom instead of iodine.
2-(2-Cyclopropyl-4-fluoro-imidazol-1-yl)-ethylamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-(2-Cyclopropyl-4-iodo-imidazol-1-yl)-ethylamine is unique due to the presence of the iodine atom, which can confer distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
IUPAC Name |
2-(2-cyclopropyl-4-iodoimidazol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c9-7-5-12(4-3-10)8(11-7)6-1-2-6/h5-6H,1-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVWZIQYJPDBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CN2CCN)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.